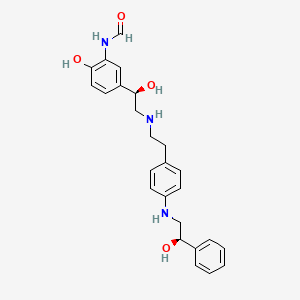
Convolamine hydrochloride
Overview
Description
Convolamine hydrochloride is a tropane alkaloid derived from the plant Convolvulus pluricaulis. This compound is known for its neuroprotective and cognitive-enhancing properties. It has been studied for its potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Convolamine hydrochloride can be synthesized through the methylation of convolvine, another tropane alkaloid. The process involves the reaction of convolvine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods: Industrial production of this compound involves the extraction of convolvine from the plant Convolvulus pluricaulis, followed by its methylation. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate convolvine, which is subsequently methylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Convolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as N-demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom of the tropane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-demethylated convolamine.
Substitution: N-alkyl or N-acyl convolamine derivatives.
Scientific Research Applications
Convolamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various tropane derivatives.
Biology: Studies have shown its neuroprotective effects, making it a valuable compound for research on neurodegenerative diseases.
Medicine: this compound is being investigated for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
Convolamine hydrochloride acts as a positive modulator of the sigma-1 receptor, a protein involved in neuroprotection and cognitive function. By binding to this receptor, this compound enhances its activity, leading to improved cellular resilience and cognitive function. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and stress response .
Comparison with Similar Compounds
Convolvine: A precursor to convolamine hydrochloride, convolvine shares similar neuroprotective properties but lacks the enhanced cognitive effects of this compound.
Scopolamine: Another tropane alkaloid, scopolamine has anticholinergic properties and is used to treat motion sickness and postoperative nausea. Unlike this compound, scopolamine does not modulate the sigma-1 receptor.
Atropine: Similar to scopolamine, atropine is an anticholinergic agent used to treat bradycardia and as a pre-anesthetic. .
Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor sets it apart from other tropane alkaloids. This property makes it particularly valuable for research and potential therapeutic applications in neurodegenerative diseases and cognitive disorders .
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGVBLFHMZCNG-LIWIJTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423559 | |
| Record name | Convolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-59-3 | |
| Record name | Convolamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,2-Difluoroethyl)-4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]cinnolin-2(3H)-yl)benzamide](/img/structure/B1623805.png)




![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1623814.png)




